molecular formula C11H12N2O4S B5187533 2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid

2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B5187533
M. Wt: 268.29 g/mol
InChI Key: XCCZFOBFTQIDBX-UHFFFAOYSA-N
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Description

2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom This particular compound is characterized by the presence of a nitro group and a methyl group attached to the phenyl ring, which is further connected to the thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:

  • Formation of the Thiazolidine Ring: : The thiazolidine ring can be synthesized through the reaction of a thiol with an amine in the presence of a carbonyl compound. For instance, cysteamine can react with formaldehyde to form the thiazolidine ring.

  • Introduction of the Phenyl Group: : The phenyl group with the nitro and methyl substituents can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable phenyl halide with the thiazolidine derivative.

  • Carboxylation: : The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the thiazolidine derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group in 2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo reduction to form an amino group. This reaction typically requires reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

  • Reduction: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. For example, the thiazolidine ring can be oxidized to form a sulfoxide or sulfone.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products

    Amino Derivatives: Formed through the reduction of the nitro group.

    Sulfoxides and Sulfones: Formed through the oxidation of the thiazolidine ring.

    Substituted Phenyl Derivatives: Formed through electrophilic substitution reactions on the phenyl ring.

Scientific Research Applications

2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

  • Biology: : The compound can be used in studies involving enzyme inhibition and protein interactions due to its potential to interact with biological macromolecules.

  • Industry: : The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The thiazolidine ring can also participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid:

    2-(3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid: Lacks the methyl group, which influences its chemical properties and biological activity.

    2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-2,4-dione:

Uniqueness

2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of the nitro and methyl groups on the phenyl ring, along with the thiazolidine and carboxylic acid functionalities. This combination of features provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-methyl-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-6-2-3-7(4-9(6)13(16)17)10-12-8(5-18-10)11(14)15/h2-4,8,10,12H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCZFOBFTQIDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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